An In-depth Technical Guide to the Roxithromycin Binding Site on the 50S Ribosomal Subunit
An In-depth Technical Guide to the Roxithromycin Binding Site on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the macrolide antibiotic roxithromycin and its target, the 50S ribosomal subunit. The information presented herein is curated from structural and biochemical studies to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.
Executive Summary
Roxithromycin, a semi-synthetic macrolide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a critical passageway for newly synthesized polypeptide chains. By physically obstructing this tunnel, roxithromycin prematurely halts protein elongation, leading to a bacteriostatic effect. Structural studies have revealed that the binding pocket is exclusively composed of 23S ribosomal RNA (rRNA), with no direct interactions with ribosomal proteins. Key interactions involve hydrogen bonds and van der Waals contacts with specific nucleotides in domain V of the 23S rRNA.
Quantitative Binding Data
The interaction between roxithromycin and the 50S ribosomal subunit has been quantified through kinetic studies. The following table summarizes the key binding parameter.
| Parameter | Value | Method of Determination | Source |
| Overall Dissociation Constant (Kd) | 20 nM | Slow-Binding Kinetics | Dinos et al., 2003[1] |
Structural Analysis of the Binding Site
The high-resolution crystal structure of roxithromycin in complex with the 50S ribosomal subunit from Deinococcus radiodurans (PDB ID: 1J5A) provides a detailed view of the binding site. Roxithromycin binds in the NPET, with its lactone ring and desosamine (B1220255) sugar making crucial contacts with the rRNA.
Key Interacting 23S rRNA Nucleotides
The binding of roxithromycin is stabilized by a network of hydrogen bonds and van der Waals interactions with specific nucleotides of the 23S rRNA. The primary interacting residues are located in domain V.
| Interacting Nucleotide (E. coli numbering) | Interaction Type(s) |
| A2058 | Hydrogen Bond, van der Waals |
| A2059 | van der Waals |
| G2505 | Hydrogen Bond |
Table of key interacting nucleotides and their interaction types with roxithromycin.
Detailed Interaction Analysis from PDB ID: 1J5A
A detailed analysis of the crystal structure reveals the specific atomic interactions between roxithromycin and the 23S rRNA.
| Roxithromycin Atom | 23S rRNA Atom | Distance (Å) |
| O (desosamine sugar) | N6 (A2058) | 2.9 |
| O (lactone ring) | N2 (G2505) | 3.1 |
Table of hydrogen bond interactions between roxithromycin and the 23S rRNA.
| Roxithromycin Moiety | Interacting 23S rRNA Nucleotides |
| Lactone Ring | A2058, A2059, C2610, U2611 |
| Desosamine Sugar | A2058, A2059 |
Table of van der Waals contacts between roxithromycin and the 23S rRNA.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
X-ray Crystallography of the Roxithromycin-50S Ribosomal Subunit Complex
This protocol is based on the methodology used to determine the crystal structure of macrolide antibiotics bound to the Deinococcus radiodurans 50S ribosomal subunit.
1. Purification of 50S Ribosomal Subunits:
- Grow Deinococcus radiodurans cells to mid-log phase and harvest by centrifugation.
- Lyse cells by freeze-thaw cycles followed by sonication in a buffer containing Tris-HCl, KCl, MgCl₂, and protease inhibitors.
- Separate ribosomal subunits by sucrose (B13894) density gradient centrifugation.
- Collect the 50S subunit fractions and concentrate using ultrafiltration.
2. Crystallization:
- Mix the purified 50S subunits with a solution containing roxithromycin to a final concentration of 1 mM.
- Use the vapor diffusion method for crystallization. Hang drops containing the 50S-roxithromycin complex are equilibrated against a reservoir solution containing polyethylene (B3416737) glycol (PEG), buffer, and salts.
- Incubate at a constant temperature (e.g., 19°C) until crystals appear.
3. Data Collection and Structure Determination:
- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using software such as XDS or HKL2000.
- Solve the structure by molecular replacement using a previously determined 50S subunit structure as a search model.
- Refine the model against the diffraction data, including the fitting of the roxithromycin molecule into the electron density map.
Determination of Binding Affinity by Slow-Binding Kinetics
This protocol describes a method to determine the overall dissociation constant (Kd) for roxithromycin binding to the ribosome, as performed in the study by Dinos et al. (2003).[1]
1. Preparation of Ribosomal Complexes:
- Prepare active 70S ribosomes from E. coli.
- Form a complex of AcPhe-tRNA·MF-mRNA·70S ribosome (Complex C).
2. Competition Assay:
- Use tylosin (B1662201), a 16-membered macrolide that acts as a slow-binding inhibitor of peptidyltransferase, as a competitor.
- Pre-incubate Complex C with varying concentrations of roxithromycin.
- Initiate the reaction by adding a fixed concentration of tylosin.
- Measure the rate of inactivation of peptidyltransferase activity over time.
3. Data Analysis:
- The mutually exclusive binding of roxithromycin and tylosin allows for the determination of the kinetic parameters for roxithromycin binding.
- The interaction is modeled as a two-step process: a rapid initial binding followed by a slow isomerization to a more stable complex.
- The overall dissociation constant (Kd) is calculated from the rate constants of association and dissociation derived from the kinetic data.
Visualizations
Experimental Workflow for Determining the Roxithromycin Binding Site
Roxithromycin Binding Site on the 50S Ribosomal Subunit
